An In-depth Technical Guide to tert-Butyl Allylcarbamate: Properties, Synthesis, and Applications in Modern Chemistry
An In-depth Technical Guide to tert-Butyl Allylcarbamate: Properties, Synthesis, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl allylcarbamate, a key organic intermediate, holds significant importance in the realms of synthetic chemistry and pharmaceutical development. Its unique bifunctional nature, possessing both a reactive allyl group and a stable tert-butoxycarbonyl (Boc) protecting group, makes it a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of tert-butyl allylcarbamate, with a particular focus on its utility for researchers and professionals in the field of drug discovery and development.
Core Properties of tert-Butyl Allylcarbamate
The physical and chemical properties of tert-butyl allylcarbamate are summarized in the tables below for easy reference and comparison.
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₅NO₂ | [1][2][3][4] |
| Molecular Weight | 157.21 g/mol | [1][3][4] |
| Appearance | White to light yellow powder or lump | [2] |
| Melting Point | 36-38 °C | [3] |
| Density | 0.938 g/mL at 25 °C | [3] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [2] |
Spectroscopic Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm, 9H), the methylene protons adjacent to the nitrogen (doublet of triplets, ~3.7 ppm, 2H), the vinyl protons (multiplet, ~5.0-5.2 ppm, 2H), the methine proton of the allyl group (multiplet, ~5.7-5.9 ppm, 1H), and the NH proton (broad singlet). The tert-butyl group's nine equivalent protons result in a prominent singlet. |
| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group (~80 ppm and ~28 ppm, respectively), the methylene carbon adjacent to the nitrogen (~44 ppm), the vinyl methylene carbon (~116 ppm), the vinyl methine carbon (~135 ppm), and the carbonyl carbon of the carbamate (~156 ppm). |
| FT-IR (cm⁻¹) | Characteristic absorption bands for the N-H stretch (~3340 cm⁻¹), C-H stretches of the alkyl and vinyl groups (~2850-3080 cm⁻¹), a strong C=O stretch of the carbamate (Amide I band, ~1690 cm⁻¹), a C=C stretch of the alkene (~1645 cm⁻¹), and an N-H bend (Amide II band, ~1520 cm⁻¹).[5] |
Synthesis of tert-Butyl Allylcarbamate
A common and efficient method for the synthesis of tert-butyl allylcarbamate involves the reaction of allylamine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base, such as triethylamine (TEA), in a suitable organic solvent like dichloromethane (DCM).
Experimental Protocol: Synthesis from Allylamine and Boc Anhydride
Materials:
-
Allylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
5% Citric Acid Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve allylamine in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the cooled solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with a 5% citric acid solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization to obtain pure tert-butyl allylcarbamate.
Reactivity and Synthetic Applications
The chemical reactivity of tert-butyl allylcarbamate is dominated by the transformations of the allyl group and the deprotection of the Boc-protected amine. The double bond of the allyl group can participate in a variety of reactions, including cycloadditions and halo-induced cyclizations.
Synthesis of Isoxazolidines via 1,3-Dipolar Cycloaddition
tert-Butyl allylcarbamate can serve as a dipolarophile in 1,3-dipolar cycloaddition reactions with nitrones to afford isoxazolidine derivatives.[6] This reaction is a powerful tool for the construction of five-membered nitrogen- and oxygen-containing heterocycles, which are common scaffolds in biologically active molecules. The regioselectivity of the cycloaddition is governed by the frontier molecular orbitals of the nitrone and the alkene.[7]
Synthesis of Thiazolidin-2-ones
The allyl group of tert-butyl allylcarbamate can be utilized in the synthesis of thiazolidin-2-ones. This transformation typically involves a multi-step sequence that may include reactions at the double bond followed by cyclization with a sulfur-containing reagent. Thiazolidinone cores are present in a variety of medicinally important compounds.
Halo-induced Cyclization
The reaction of tert-butyl allylcarbamate with a halogenating agent, such as N-bromosuccinimide (NBS), can induce an intramolecular cyclization to form oxazolidinone derivatives. This halo-induced cyclization proceeds through a halonium ion intermediate, which is then attacked by the carbamate oxygen to form the five-membered ring.
Application in Drug Development
The versatility of tert-butyl carbamate derivatives, including tert-butyl allylcarbamate, makes them valuable intermediates in the synthesis of pharmaceuticals. The Boc-protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for the unmasking of the amine at a desired stage of a synthetic sequence.
A notable example is the use of a tert-butyl carbamate derivative in the synthesis of Lacosamide , an antiepileptic drug.[8] In this synthesis, a protected serine derivative is condensed and subsequently alkylated to form a key intermediate. This highlights the role of Boc-protected amino acids and their derivatives in constructing the backbones of complex drug molecules.
Furthermore, derivatives of tert-butyl carbamate have been utilized in the synthesis of novel anti-inflammatory agents .[9][10] In these studies, a tert-butyl carbamate-protected aminophenyl precursor is condensed with various carboxylic acids to generate a library of amide derivatives, some of which exhibit significant anti-inflammatory activity.
Safety and Handling
tert-Butyl allylcarbamate is classified as a combustible solid and can cause skin and eye irritation.[3] It is important to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and direct contact with skin and eyes. Store in a cool, dry place away from sources of ignition. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
tert-Butyl allylcarbamate is a valuable and versatile building block in organic synthesis with significant applications in the development of new pharmaceuticals. Its well-defined physical and chemical properties, coupled with its predictable reactivity, make it an essential tool for chemists. The ability to undergo a variety of transformations, including cycloadditions and cyclizations, allows for the efficient construction of complex heterocyclic systems that are often the core of bioactive molecules. As research in drug discovery continues to advance, the utility of such key intermediates will undoubtedly continue to grow.
References
- 1. tert-Butyl allylcarbamate | 78888-18-3 | FB140508 [biosynth.com]
- 2. CAS 78888-18-3: tert-butyl N-allylcarbamate | CymitQuimica [cymitquimica.com]
- 3. N-アリルカルバミン酸tert-ブチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 8. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 9. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
